molecular formula C10H11ClF3NO3S B7476459 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B7476459
M. Wt: 317.71 g/mol
InChI Key: IJCRYNAEUCOJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the activity of the CFTR protein by binding to the regulatory domain of the protein. This binding prevents the opening of the chloride channel, which is responsible for the transport of chloride ions across the cell membrane. This inhibition results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface. This increased stability and function of the CFTR protein results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to reduce inflammation in the lungs, which is a common complication of cystic fibrosis.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor, and as such, it may have off-target effects on other proteins. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments may not accurately reflect the complex pathophysiology of cystic fibrosis in humans.

Future Directions

There are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in clinical trials for the treatment of cystic fibrosis is an area of active investigation.
In conclusion, 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cystic fibrosis. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been well characterized. While there are some limitations to its use in lab experiments, there are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, including the development of more potent and selective inhibitors and the use of combination therapies.

Synthesis Methods

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethylamine. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base or the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonamide with 2-methoxyethanol in the presence of a base.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface.

properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)9-3-2-7(11)6-8(9)10(12,13)14/h2-3,6,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCRYNAEUCOJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

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